molecular formula C23H19N3 B3843321 N-benzyl-2,6-diphenyl-4-pyrimidinamine

N-benzyl-2,6-diphenyl-4-pyrimidinamine

Cat. No. B3843321
M. Wt: 337.4 g/mol
InChI Key: HMNRCJZEFIFYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2,6-diphenyl-4-pyrimidinamine, also known as BDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDPA is a heterocyclic compound that belongs to the pyrimidine family and has the potential to be used in a variety of applications.

Mechanism of Action

The mechanism of action of N-benzyl-2,6-diphenyl-4-pyrimidinamine is not well understood. However, it is believed that this compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and van der Waals forces. This compound can also form covalent bonds with certain amino acid residues in proteins, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2,6-diphenyl-4-pyrimidinamine in lab experiments is its unique ESR spectrum, which makes it an excellent probe for studying biomolecules. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. This compound can form covalent bonds with certain amino acid residues in proteins, which can lead to changes in protein structure and function. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-benzyl-2,6-diphenyl-4-pyrimidinamine in scientific research. One area of research is the development of new this compound derivatives with improved properties such as increased solubility or reduced toxicity. Another area of research is the use of this compound in the study of protein-protein interactions. This compound can also be used in the study of membrane proteins, which are notoriously difficult to study using traditional techniques. Finally, this compound can be used in the development of new diagnostic tools and therapies for a variety of diseases.

Scientific Research Applications

N-benzyl-2,6-diphenyl-4-pyrimidinamine has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of electron paramagnetic resonance (EPR) spectroscopy. This compound has a unique electron spin resonance (ESR) spectrum, which makes it an excellent probe for studying the structure and dynamics of biomolecules such as proteins and nucleic acids. This compound can also be used as a spin label for studying the interaction between proteins and other biomolecules.

properties

IUPAC Name

N-benzyl-2,6-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3/c1-4-10-18(11-5-1)17-24-22-16-21(19-12-6-2-7-13-19)25-23(26-22)20-14-8-3-9-15-20/h1-16H,17H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNRCJZEFIFYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2,6-diphenyl-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
N-benzyl-2,6-diphenyl-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
N-benzyl-2,6-diphenyl-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
N-benzyl-2,6-diphenyl-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
N-benzyl-2,6-diphenyl-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
N-benzyl-2,6-diphenyl-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.